molecular formula C8H11N3O B11784933 5-Amino-3-isobutylisoxazole-4-carbonitrile

5-Amino-3-isobutylisoxazole-4-carbonitrile

Katalognummer: B11784933
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: COVZGFSEVVBLMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-isobutylisoxazole-4-carbonitrile is a heterocyclic compound with significant potential in various fields of scientific research This compound is characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-isobutylisoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-isobutylisoxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted isoxazole derivatives. These products have diverse applications in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

5-Amino-3-isobutylisoxazole-4-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-3-isobutylisoxazole-4-carbonitrile involves its interaction with various molecular targets. The amino and carbonitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The isoxazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-3-isobutylisoxazole-4-carbonitrile is unique due to its specific combination of functional groups and the isoxazole ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H11N3O

Molekulargewicht

165.19 g/mol

IUPAC-Name

5-amino-3-(2-methylpropyl)-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C8H11N3O/c1-5(2)3-7-6(4-9)8(10)12-11-7/h5H,3,10H2,1-2H3

InChI-Schlüssel

COVZGFSEVVBLMB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=NOC(=C1C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.